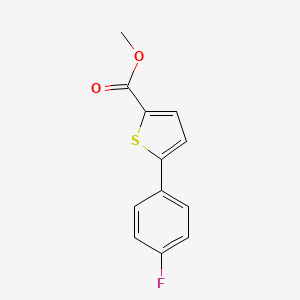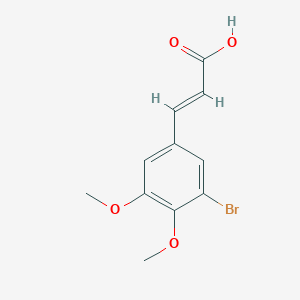
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” consists of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid group . The InChI code for this compound is 1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a solid compound . It has a molecular weight of 287.11 and a molecular formula of C11H11BrO4 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid and its derivatives have been synthesized and structurally characterized in various studies. For example, Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of a closely related compound, 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. They achieved separation of these isomers from a mixture and determined their structures using single-crystal X-ray diffraction, highlighting the compound's significance in crystallography and material sciences (Chenna et al., 2008).
Applications in Dye-Sensitized Solar Cells (DSSC)
Compounds containing 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid structure have been used in the development of dye-sensitized solar cells (DSSC). Khalaji et al. (2015) synthesized metal-free organic compounds with methoxy groups and acrylic acid, used as photosensitizers in DSSC. Their study demonstrated the importance of these compounds in enhancing solar energy conversion efficiency, showing the potential of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid derivatives in renewable energy technologies (Khalaji et al., 2015).
Photovoltaic and Electronic Properties
Further studies have focused on the photovoltaic and electronic properties of compounds related to 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid. For instance, Kim et al. (2006) explored the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications. Their findings revealed the significant role of such compounds in achieving high efficiency in solar energy conversion, thus underscoring their importance in photovoltaic research (Kim et al., 2006).
Catalysis and Polymer Science
The role of acrylic acid derivatives in catalysis and polymer science has also been investigated. For example, Ma et al. (2018) studied the use of acrylic acid and its esters in a green one-step aldol condensation reaction, facilitated by HZSM-35 zeolite catalysts. Their research contributes to the understanding of eco-friendly catalytic processes involving acrylic acid derivatives (Ma et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVBCFMEHTNHN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

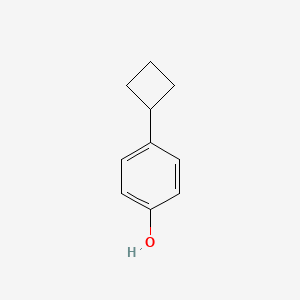
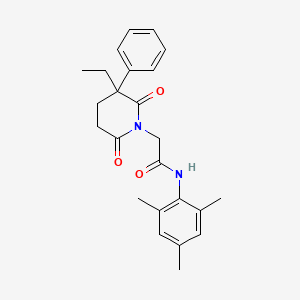

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)
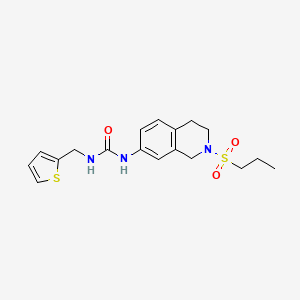

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
